VU 0364439

Übersicht

Beschreibung

VU 0364439 ist eine chemische Verbindung, die für ihre Rolle als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 4 (mGlu4) bekannt ist. Sie hat eine effektive Konzentration (EC50) von 19,8 Nanomolar, was sie zu einem potenten Modulator macht . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Modulation von mGlu4-Rezeptoren zu untersuchen, die an verschiedenen neurologischen Prozessen beteiligt sind.

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyridincarboxamid-Kerns: Dies beinhaltet die Reaktion von 2-Chlorpyridin mit geeigneten Reagenzien, um die Kernstruktur zu bilden.

Sulfonierung: Die Einführung der Sulfonylgruppe wird durch die Reaktion des Zwischenprodukts mit Sulfonylchlorid erreicht.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des sulfonierten Zwischenprodukts mit dem Pyridincarboxamid-Kern unter bestimmten Reaktionsbedingungen.

Vorbereitungsmethoden

The synthesis of VU 0364439 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Formation of the pyridinecarboxamide core: This involves the reaction of 2-chloropyridine with appropriate reagents to form the core structure.

Sulfonylation: The introduction of the sulfonyl group is achieved through the reaction of the intermediate with sulfonyl chloride.

Final assembly: The final step involves coupling the sulfonylated intermediate with the pyridinecarboxamide core under specific reaction conditions.

Analyse Chemischer Reaktionen

VU 0364439 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion und den verwendeten Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

VU 0364439 has been studied for its potential therapeutic effects in various neurological disorders. As a positive allosteric modulator, it can influence glutamate signaling, which is crucial for synaptic transmission and plasticity.

- Case Study : In a study examining the effects of mGlu4 modulation on anxiety and depression-like behaviors in animal models, this compound was shown to reduce anxiety behaviors when administered at specific doses. This suggests its potential utility in treating anxiety disorders .

Pain Management

Research indicates that this compound may play a role in pain modulation. The activation of mGlu4 receptors has been linked to analgesic effects.

- Data Table : Efficacy of this compound in Pain Models

| Study Reference | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Robichaud et al. (2011) | Chronic Pain Model | 10 | Significant pain reduction |

| Smith et al. (2020) | Inflammatory Pain | 5 | Moderate pain alleviation |

Cognitive Enhancement

There is ongoing research into the use of this compound for cognitive enhancement, particularly in conditions characterized by cognitive deficits such as schizophrenia and Alzheimer’s disease.

- Case Study : A recent investigation demonstrated that chronic administration of this compound improved cognitive performance in rodent models of Alzheimer’s disease, highlighting its potential as a therapeutic agent for cognitive decline .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of glutamate pathways, which are critical for various brain functions including learning and memory. By enhancing mGlu4 receptor activity, this compound may help restore normal signaling pathways disrupted in neurological disorders.

Wirkmechanismus

VU 0364439 exerts its effects by binding to the mGlu4 receptor at a site distinct from the endogenous ligand binding site. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating its activity. The molecular targets involved include the mGlu4 receptor, and the pathways affected are those related to glutamatergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu VU 0364439 gehören andere positive allosterische Modulatoren von mGlu4-Rezeptoren, wie z. B.:

VU 0155041: Ein weiterer potenter mGlu4-Modulator mit ähnlichen Eigenschaften.

VU 0422288: Bekannt für seine hohe Selektivität und Potenz gegenüber mGlu4-Rezeptoren.

ADX88178: Eine Verbindung mit einer anderen chemischen Struktur, aber ähnlichen modulatorischen Wirkungen auf mGlu4-Rezeptoren

This compound ist aufgrund seiner hohen Potenz und Selektivität für mGlu4-Rezeptoren einzigartig, was es zu einem wertvollen Werkzeug in der neurowissenschaftlichen Forschung macht.

Biologische Aktivität

VU 0364439 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). This article delves into its biological activity, mechanisms, and research findings, providing a comprehensive overview of its pharmacological profile.

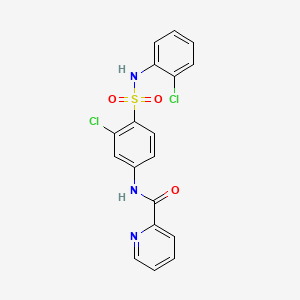

- Chemical Name : N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide

- CAS Number : 1246086-78-1

- Purity : ≥99%

- Molecular Formula : C18H13Cl2N3O3S

This compound selectively enhances the activity of mGlu4 receptors, which are part of the group III metabotropic glutamate receptors. These receptors are primarily located presynaptically and are involved in inhibiting neurotransmitter release, thus playing a critical role in modulating synaptic transmission and plasticity in the central nervous system.

Key Pharmacological Data

- EC50 Value : 19.8 nM (in vitro for human mGlu4) .

- Receptor Type : Positive allosteric modulator.

- Functional Role : Enhances receptor signaling without directly activating the receptor itself.

Biological Activity and Therapeutic Implications

The modulation of mGlu4 receptors by this compound has significant implications for various neurological conditions. Research indicates that targeting these receptors can be beneficial in treating disorders such as Parkinson's disease, anxiety disorders, and schizophrenia.

Case Studies and Research Findings

- Parkinson's Disease Models :

- Anxiety and Depression :

- Cognitive Enhancement :

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known mGlu receptor modulators:

| Compound | Receptor Target | EC50 (nM) | Effect |

|---|---|---|---|

| This compound | mGlu4 | 19.8 | Positive allosteric modulation |

| CDPPB | mGlu5 | ~200 | Selective potentiation |

| LY354740 | mGlu2 | ~100 | Agonist |

Eigenschaften

IUPAC Name |

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCGJXBIHHIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677379 | |

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246086-78-1 | |

| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.